molecular formula C21H26N2O3S B2536885 N-(3,4-dimethylphenyl)-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-3-phenylpropanamide CAS No. 477889-90-0

N-(3,4-dimethylphenyl)-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-3-phenylpropanamide

Cat. No. B2536885
M. Wt: 386.51
InChI Key: FZUWCWYLMFHQOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylphenyl)-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-3-phenylpropanamide is a useful research compound. Its molecular formula is C21H26N2O3S and its molecular weight is 386.51. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethylphenyl)-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-3-phenylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethylphenyl)-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-3-phenylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Agents Design

Functionalized amino acid derivatives, including compounds structurally related to N-(3,4-dimethylphenyl)-2-(1,1-dioxo-1lambda6,4-thiazinan-4-yl)-3-phenylpropanamide, have been synthesized and evaluated for their cytotoxicity against human cancer cell lines. Certain derivatives showed promising cytotoxicity in ovarian and oral cancers, highlighting their potential as scaffolds for designing new anticancer agents (Kumar et al., 2009).

Antimicrobial and Antifungal Activities

Compounds structurally similar to the one have been synthesized and shown varied activity against pathogenic bacteria and remarkable inhibitory effects on the growth or sporulation of tested fungal species. These findings suggest potential applications in developing new antibacterial and antifungal agents (El Bialy et al., 2005).

Antitubercular and Antibacterial Activities

Novel carboxamide derivatives related to N-(3,4-dimethylphenyl)-2-(1,1-dioxo-1lambda6,4-thiazinan-4-yl)-3-phenylpropanamide have been synthesized and demonstrated potent antitubercular and antibacterial activities, outperforming reference drugs like Pyrazinamide and Streptomycin in certain cases. This highlights their potential in treating bacterial infections, including tuberculosis (Bodige et al., 2020).

Electrochromic Devices

Aromatic compounds, including those similar to the compound , have been utilized in the development of organic light-emitting diodes (OLEDs). These compounds can serve as dopants in OLED fabrication, contributing to bright blue emission and potentially improving device efficiency (Ko et al., 2001).

Synthesis and Drug Design

The compound's structural framework has inspired the synthesis of various derivatives for antimicrobial, antitubercular, and anticancer studies. Such derivatives have shown significant activity against specific strains of bacteria, fungi, and cancer cell lines, indicating the compound's utility as a template for drug design and discovery processes (Sivakumar & Rajasekaran, 2013).

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(1,1-dioxo-1,4-thiazinan-4-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-16-8-9-19(14-17(16)2)22-21(24)20(15-18-6-4-3-5-7-18)23-10-12-27(25,26)13-11-23/h3-9,14,20H,10-13,15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZUWCWYLMFHQOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(CC2=CC=CC=C2)N3CCS(=O)(=O)CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-3-phenylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.